6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a complex organic compound belonging to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrazine ring, with additional functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This step often requires the use of copper(I) catalysts under mild conditions.
Formation of the Pyrazine Ring: The pyrazine ring is usually constructed through a condensation reaction involving appropriate diamines and diketones.
Fusion of Rings: The triazole and pyrazine rings are fused together through a cyclization reaction, often facilitated by acidic or basic conditions.
Functional Group Introduction: The methoxyphenyl and carboxylic acid groups are introduced through electrophilic aromatic substitution and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, reaction condition optimization, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-(2-Hydroxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(2-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid: Contains a chlorine atom instead of a methoxy group.
6-(2-Nitrophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid: Features a nitro group in place of the methoxy group.
Uniqueness
The presence of the methoxy group in 6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-21-9-5-3-2-4-7(9)8-6-17-11(12(18)14-8)10(13(19)20)15-16-17/h2-6H,1H3,(H,14,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCUCKITMVFEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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